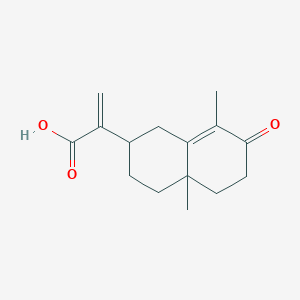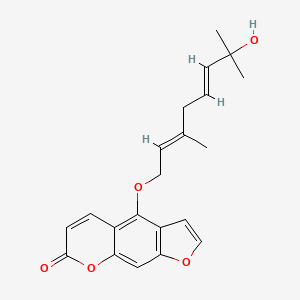
Notoptol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Notoptol is a naturally occurring coumarin compound that can be isolated from the fruit of Peucedanum alsaticum L . It belongs to the phenylpropanoids class of compounds and has a molecular formula of C21H22O5 with a molecular weight of 354.40 g/mol . This compound is known for its anti-inflammatory and analgesic properties, as well as its ability to stimulate melanin formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Notoptol can be isolated from the fruit of Peucedanum alsaticum L. using high-performance counter-current chromatography . The isolation process involves the use of solvents and chromatographic techniques to separate this compound from other constituents in the fruit.
Industrial Production Methods: Currently, there is limited information available on the industrial production methods of this compound. Most of the available data focuses on its isolation from natural sources rather than synthetic production.
Chemical Reactions Analysis
Types of Reactions: Notoptol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation of the compound.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Notoptol has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, this compound is studied for its unique chemical properties and potential as a building block for synthesizing other compounds. In biology and medicine, this compound’s anti-inflammatory and analgesic properties make it a candidate for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of notoptol involves its interaction with various molecular targets and pathways. This compound has been shown to bind to specific proteins and enzymes, modulating their activity and leading to its observed biological effects . For example, this compound’s anti-inflammatory properties may be mediated through its interaction with inflammatory signaling pathways, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Notoptol is similar to other coumarin compounds, such as notopterol and nodakenin, which are also isolated from plants in the Apiaceae family . this compound is unique in its specific chemical structure and biological activities. Unlike notopterol and nodakenin, this compound has been shown to have distinct anti-inflammatory and melanin-stimulating properties
List of Similar Compounds:- Notopterol
- Nodakenin
- p-Hydroxypenethylanisate
- 6′-O-trans-Feruloylnodakenin
Properties
Molecular Formula |
C21H22O5 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-[(2E,5E)-7-hydroxy-3,7-dimethylocta-2,5-dienoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H22O5/c1-14(5-4-10-21(2,3)23)8-11-25-20-15-6-7-19(22)26-18(15)13-17-16(20)9-12-24-17/h4,6-10,12-13,23H,5,11H2,1-3H3/b10-4+,14-8+ |
InChI Key |
WIEGIEBFVOUTDV-OVXNXNIRSA-N |
Isomeric SMILES |
C/C(=C\COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/C/C=C/C(C)(C)O |
Canonical SMILES |
CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CC=CC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B12309482.png)
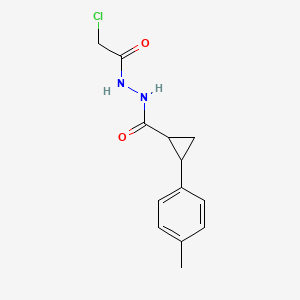
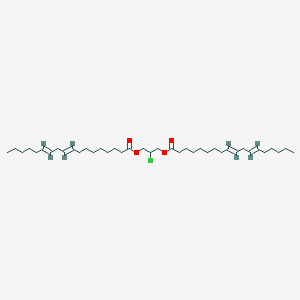
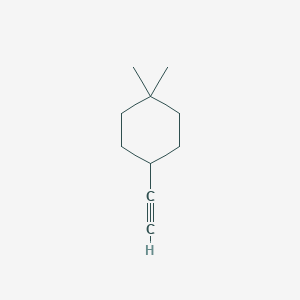
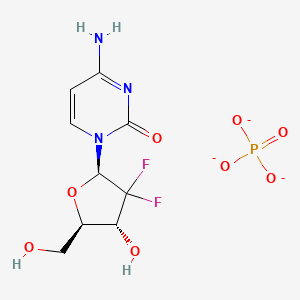
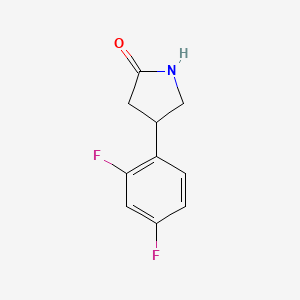

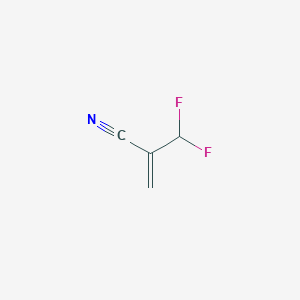
![3-ethynyl-6,8,8-trimethyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepin-5-one](/img/structure/B12309525.png)
![10,16-diphenyl-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12309533.png)
![rac-(1R,5S)-3lambda6-thia-2-azabicyclo[3.2.1]octane-3,3-dione](/img/structure/B12309540.png)
![(Butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine](/img/structure/B12309546.png)
![6-(2,5-Dimethoxybenzyl)-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12309547.png)
